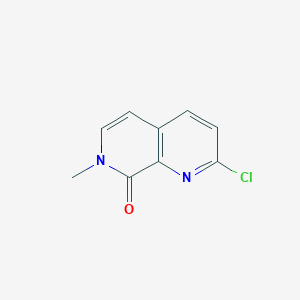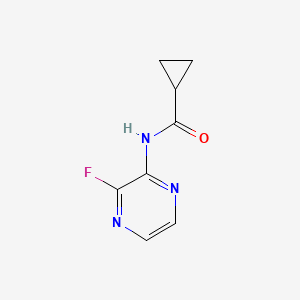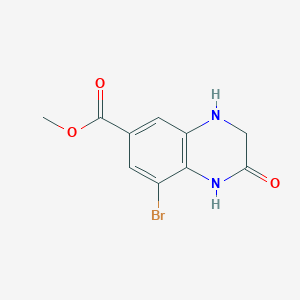![molecular formula C9H14F3N3 B11757654 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine can be achieved through several methods. One practical method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . This mixture can then be separated based on their boiling points and further functionalized through lithiation and trapping with electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors for lithiation and subsequent trapping with electrophiles can enhance the efficiency and yield of the process . Additionally, the separation of regioisomers can be optimized through distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): for lithiation reactions.
N-Bromosuccinimide (NBS): for bromination reactions.
Electrophiles: such as aldehydes, acids, and boron pinacolates for trapping reactions.
Major Products Formed
The major products formed from these reactions include various functionalized pyrazoles, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives with aldehyde, acid, and boron pinacolate groups .
Applications De Recherche Scientifique
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals due to its unique properties imparted by the trifluoromethyl group.
Agrochemicals: It is utilized in the development of agrochemicals, including herbicides and pesticides.
Materials Science: The compound’s unique properties make it valuable for the development of advanced materials.
Mécanisme D'action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy . The exact molecular targets and pathways depend on the specific application of the compound, such as its use in pharmaceuticals or agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine include:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- Trifluoromethylated pyrazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group. This group imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets .
Propriétés
Formule moléculaire |
C9H14F3N3 |
|---|---|
Poids moléculaire |
221.22 g/mol |
Nom IUPAC |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-3-4-13-6-7-5-8(9(10,11)12)15(2)14-7/h5,13H,3-4,6H2,1-2H3 |
Clé InChI |
ZIKKUVBMLASCKV-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=NN(C(=C1)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)

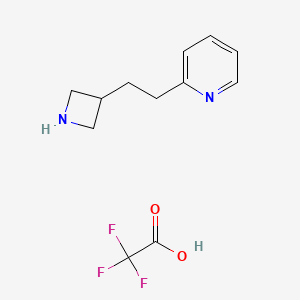
![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)
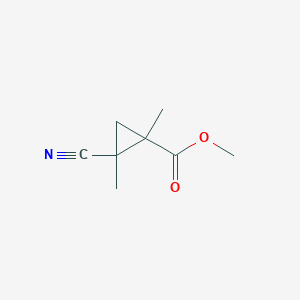
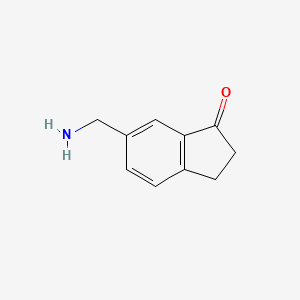
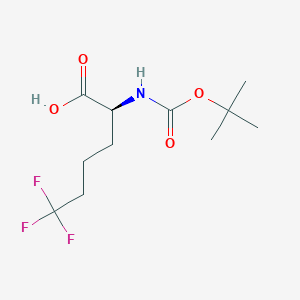
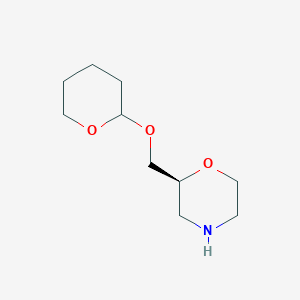

![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)
